

Application Notes and Protocols: Intracerebroventricular Injection of PACAP-38 (16-38) in Rats

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Compound of Interest		
Compound Name:	PACAP-38 (16-38), human,	
	mouse, rat	
Cat. No.:	B612571	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27. It plays a significant role in a wide array of physiological processes within the central nervous system. PACAP exerts its effects through three G protein-coupled receptors: the PAC1 receptor, which is specific for PACAP, and the VPAC1 and VPAC2 receptors, which also bind to the vasoactive intestinal peptide (VIP).[1] [2] The 38-amino acid form, PACAP-38, is the predominant form in mammals and has been implicated in neurodevelopment, neuroprotection, and the pathophysiology of stress-related disorders.[3]

The antagonist, often referred to in the literature as PACAP(6-38), is a truncated form of PACAP-38 and is a potent antagonist of PAC1 and VPAC2 receptors.[3] Intracerebroventricular (ICV) injection of PACAP(6-38) is a critical technique used to investigate the central effects of PACAP signaling blockade. These application notes provide an overview of the methodologies and potential applications for the ICV administration of this antagonist in rats.

Data Presentation







Table 1: Summary of Behavioral Effects Following Intracerebroventricular or Intra-hippocampal Administration of PACAP Antagonists in Rats



Behavioral Test	Brain Region	Antagonist / Dose	Strain	Key Findings	Reference
Elevated Plus-Maze	Dorsal Hippocampus	PACAP6-38 (40 pg/side)	Sprague- Dawley	Increased time spent in open arms, suggesting an anxiolytic effect.	[4]
Social Interaction	Intracerebrov entricular	PACAP (0.5- 1.0 μg)	Sprague- Dawley	Decreased active social interaction.	[5]
Intracranial Self- Stimulation (ICSS)	Intracerebrov entricular	PACAP (0.5- 1.0 μg)	Sprague- Dawley	Increased reward thresholds, indicating a disruption in motivation.	[5]
5-Choice Serial Reaction Time Task	Intracerebrov entricular	PACAP (0.25- 1.0 μg)	Sprague- Dawley	Decreased correct responses and altered post-error accuracy, suggesting impaired attention.	[5]
Contextual Fear Conditioning	Dorsal Hippocampus	PACAP6-38 (40 pg/side)	Sprague- Dawley	Reduced fear response.	[4]
Sucrose Preference Test	Medial Habenula	Novel small- molecule PAC1 antagonist	Not Specified	Significant positive effect on depressive- like behavior	[6]



Methodological & Application

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				in stressed rats.
Open Field Test	Subcutaneou s (neonatal)	PACAP6-38	Wistar	Little effect on [7] exploratory behavior.

Table 2: Summary of Physiological Effects Following Intrathecal or Intrahypothalamic Administration of PACAP-38 and Antagonists in Rats



Physiologic al Parameter	Brain Region/Ad ministration Route	Peptide / Dose	Strain	Key Findings	Reference
Sympathetic Nerve Activity	Intrathecal	PACAP-38 (1000 μmol/l)	Spontaneousl y Hypertensive Rat	Increased sympathetic nerve activity.	[1]
Heart Rate	Intrathecal	PACAP-38 (1000 μmol/l)	Spontaneousl y Hypertensive Rat & Wistar	Significantly increased heart rate.	[1]
Blood Pressure	Intrathecal	PACAP-38 (1000 μmol/l)	Spontaneousl y Hypertensive Rat	No significant change in mean arterial pressure.	[1]
Food Intake	Paraventricul ar Nucleus (PVN) & Ventromedial Nucleus (VMN)	PACAP (50 pmol/side)	Not Specified	Hypophagia prevented by PACAP(6-38) pretreatment.	[8]
Core Body Temperature	Ventromedial Nucleus (VMN)	PACAP (50 pmol)	Not Specified	Significant increase in core body temperature, attenuated by PACAP(6-38).	[8]
Locomotor Activity	Ventromedial Nucleus (VMN)	PACAP (50 pmol)	Not Specified	Significant increase in locomotor activity, attenuated by	[8]



PACAP(6-38).

Experimental Protocols Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

Materials:

- Adult male rat (e.g., Sprague-Dawley, 250-300g)
- Stereotaxic apparatus
- Anesthesia machine with isoflurane
- Heating pad
- Electric clippers
- Povidone-iodine solution and 70% ethanol
- · Sterile ophthalmic ointment
- Sterile surgical instruments (scalpel, forceps, hemostats, drill with a small burr bit)
- Stainless steel guide cannula and dummy cannula
- Dental cement
- Jeweler's screws
- Suture material or wound clips



- Analgesic (e.g., carprofen, buprenorphine)
- Antibiotic (e.g., enrofloxacin)

Procedure:

- Anesthesia and Preparation:
 - Anesthetize the rat using an induction chamber with 3-5% isoflurane.
 - Once anesthetized, transfer the rat to the stereotaxic apparatus and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
 - Place the rat on a heating pad to maintain body temperature.
 - Apply sterile ophthalmic ointment to the eyes to prevent corneal drying.
 - Shave the top of the head and disinfect the surgical area with povidone-iodine followed by 70% ethanol, repeating three times.[9]
- Surgical Incision and Skull Exposure:
 - Make a midline sagittal incision on the scalp to expose the skull.
 - Use hemostats to retract the skin and periosteum to clearly visualize the bregma and lambda sutures.
- Stereotaxic Targeting:
 - Position the head in the stereotaxic frame, ensuring a "flat-skull" position by adjusting the incisor bar until the dorsal-ventral coordinates for bregma and lambda are within 0.1 mm of each other.[10][11]
 - Determine the coordinates for the lateral ventricle relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull surface). These coordinates may need to be adjusted based on the rat's age, weight, and the specific brain atlas being used.
- Cannula Implantation:



- Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
- Insert three to four jeweler's screws into the skull around the burr hole to serve as anchors for the dental cement.
- Slowly lower the guide cannula through the burr hole to the target DV coordinate.

• Fixation and Closure:

- Apply dental cement around the base of the cannula, covering the exposed skull and the heads of the anchor screws.
- Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage.
- Suture the scalp incision or close it with wound clips.

Post-operative Care:

- Administer a pre-surgical analgesic and antibiotic cocktail 15-20 minutes before the start of the surgery.[11]
- Remove the rat from the stereotaxic frame and place it in a clean cage on a warming pad until it has fully recovered from anesthesia.
- Monitor the animal closely for several days for any signs of pain, distress, or infection.
- Allow the rat to recover for at least one week before commencing with ICV injections.

Protocol 2: Intracerebroventricular (ICV) Injection of PACAP-38 (16-38)

This protocol details the procedure for administering PACAP-38 (16-38) into the lateral ventricle of a cannulated rat.

Materials:



- Cannulated rat
- PACAP(6-38) (or the specified PACAP-38 (16-38))
- Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle
- Injection cannula (extending slightly beyond the guide cannula)
- Polyethylene (PE) tubing
- Hamilton syringe (5 or 10 μL)
- Infusion pump

Procedure:

- Preparation of the Injection Solution:
 - Dissolve the PACAP(6-38) in sterile saline or aCSF to the desired concentration. For example, a working solution of 1 μg/μl can be prepared.[12]
- Injection Procedure:
 - Gently restrain the rat and remove the dummy cannula from the guide cannula.
 - Connect the injection cannula to the Hamilton syringe via PE tubing and fill the assembly with the injection solution, ensuring there are no air bubbles.
 - Mount the syringe on an infusion pump.
 - Carefully insert the injection cannula into the guide cannula until it is fully seated.
 - Infuse the desired volume of the solution at a slow, controlled rate (e.g., 0.5-1 μ L/min) to avoid increasing intracranial pressure.[10][12]
 - After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to prevent backflow upon withdrawal.[9][12]
- Post-injection:



- Slowly withdraw the injection cannula and replace the dummy cannula.
- Return the rat to its home cage and proceed with behavioral or physiological testing at the appropriate time point, as determined by the experimental design (e.g., 30 minutes postinjection for behavioral tests).[4]

Mandatory Visualizations Signaling Pathways

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Experimental Workflow

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// Edges A -> B [color="#202124"]; B -> D [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } dot Caption: Experimental Workflow for ICV Injection Studies.

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